(S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)12(17-15(22)23-16(3,4)5)13(19)18-8-6-11(7-9-18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIJKGAEWEICX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid, also known by its CAS number 23361-28-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H26N2O5 and features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of piperidine derivatives with Boc-protected amino acids. A common synthetic route includes the use of coupling agents such as HATU or DCC to facilitate amide bond formation. The yield of synthesized compounds generally ranges from 68% to 95%, depending on the reaction conditions and purity requirements .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its role as an enzyme inhibitor and potential therapeutic agent.
Enzyme Inhibition
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α-Glucosidase Inhibition :
- One study reported that related compounds exhibited significant inhibitory activity against yeast α-glucosidase, which is crucial for carbohydrate metabolism. The IC50 values for these compounds were noted to be around 78.2 µg/mL (0.24 mM), indicating moderate potency compared to standard inhibitors like Acarbose .
- The mechanism of inhibition is believed to involve competitive binding at the active site of the enzyme, thus delaying glucose absorption post-meal, which could be beneficial for managing diabetes.
-
DapE Inhibition :
- Another area of research has focused on the inhibition of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), an enzyme critical in bacterial cell wall synthesis. Inhibitors targeting DapE could serve as novel antibiotics due to their selective toxicity towards bacteria .
- Preliminary data suggest that structural analogs of this compound may exhibit inhibitory effects against this enzyme, although specific IC50 values for this compound are yet to be established.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of related compounds:
- Diabetes Management : A clinical trial investigated the effects of α-glucosidase inhibitors in diabetic patients, highlighting the importance of such compounds in controlling postprandial blood glucose levels. The findings support further exploration into similar piperidine derivatives for diabetes management.
- Antibiotic Development : Research into DapE inhibitors has led to the identification of several lead compounds. These studies underscore the potential of piperidine derivatives as templates for developing new classes of antibiotics with unique mechanisms of action .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound is highly soluble in various solvents, suggesting good bioavailability. However, further studies are required to assess its metabolic stability and toxicity profile in vivo .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H21N1O4
- Molecular Weight : 231.29 g/mol
- IUPAC Name : (S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid
- CAS Number : 210346-16-0
The compound's structure includes:
- A piperidine ring , which is crucial for its biological activity.
- A carboxylic acid functional group , allowing it to participate in various chemical reactions.
- A tert-butoxycarbonyl group , which serves as a protective group for the amino side chain, facilitating peptide synthesis.
Medicinal Chemistry
This compound is primarily explored for its potential as a pharmaceutical agent. Key applications include:
- Anti-inflammatory and Analgesic Activities : Early studies suggest that this compound may interact with biological targets involved in pain and inflammation pathways, indicating its potential as a therapeutic agent .
Peptide Synthesis
The presence of the tert-butoxycarbonyl protecting group makes this compound particularly useful in peptide synthesis:
- Protective Group in Peptide Chemistry : It serves as a protective group for amines, allowing for selective reactions without interfering with other functional groups .
Drug Design
Due to its unique structural features, this compound can be utilized in drug design:
- Molecular Docking Studies : Computational methods such as molecular docking can predict how well this compound interacts with specific biological targets, aiding in the development of new drugs .
Case Studies and Interaction Studies
Recent studies have focused on the interaction of this compound with various enzymes and receptors:
- Binding Affinity Assessments : Techniques such as high-throughput screening have been employed to evaluate binding affinities, providing insights into its therapeutic potential .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties; interactions with metabolic pathways. |
| Peptide Synthesis | Acts as a protective group for amines, facilitating selective reactions in peptide formation. |
| Drug Design | Utilized in molecular docking studies to assess interactions with biological targets. |
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This reaction liberates the free amine, enabling further functionalization:
Key Conditions :
-
Yield: >90% (quantitative)
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Side products: Minimal if anhydrous conditions are maintained.
Coupling Reactions
The carboxylic acid moiety participates in amide bond formation via activation with carbodiimide reagents (e.g., EDC·HCl) and catalytic DMAP :
Example Applications :
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Synthesis of peptide derivatives by coupling with amino esters.
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Formation of heterocyclic amino acid-like pyrazoles via β-enamino diketone intermediates .
Data Table: Coupling Efficiency with Different Reagents
| Reagent System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| EDC·HCl, DMAP | DCM | 0°C → RT | 84 | |
| DCC, HOBt | THF | RT | 78 |
Esterification
The carboxylic acid is esterified using methanol under acidic or coupling conditions :
Key Observations :
-
Methyl ester derivatives are intermediates for further modifications (e.g., hydrazide synthesis) .
-
IR spectroscopy confirms ester formation (C=O stretch at ~1728 cm⁻¹) .
Intramolecular Cyclization
Under basic conditions, the deprotected amine reacts with the carboxylic acid to form lactams:
Conditions :
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Solvent: DMF or THF
-
Catalysts: Triethylamine (TEA) or DBU
Reactions with Hydrazines
The compound’s β-enamino diketone intermediates react regioselectively with hydrazines to form pyrazole derivatives :
Regioselectivity Data :
-
Major products: 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (up to 85% yield) .
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Minor products: 3-substituted pyrazoles (e.g., 5i at 51% yield) .
Table: Reaction Outcomes with Hydrazines
| Hydrazine | Product Regioisomer | Yield (%) |
|---|---|---|
| Phenylhydrazine | 5-substituted | 85 |
| Methylhydrazine | 3-substituted | 51 |
Stereochemical Influence
The (S)-configuration at the chiral center affects reaction pathways:
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Enantiopure triflate intermediates undergo nucleophilic substitution with retention of configuration .
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Diastereomeric purity >98% in coupling reactions with chiral amines.
Catalytic Hydrogenation
The Boc-protected piperidine ring can undergo hydrogenation to modify ring saturation, though this is less common for this compound.
Key Research Findings
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Deprotection-Coupling Tandem Reactions : Sequential Boc removal and amidation achieve complex peptide architectures with high enantiomeric excess (ee >99%).
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Solvent Effects : DCM enhances reaction rates for Boc deprotection, while THF improves solubility for coupling .
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Thermodynamic Control : Pyrazole tautomerism observed via NMR (e.g., NH proton NOEs with piperidine protons) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s uniqueness lies in its combination of a chiral 3-methylbutanoyl-Boc-amino side chain and a piperidine-4-carboxylic acid core. Below is a comparative analysis with key analogs:
Key Observations :
- Stereochemical Impact : The S-configuration in the target compound may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) versus racemic or R-configured analogs.
- Functional Group Diversity: The amino butanoic acid moiety in the compound from introduces an additional hydrogen-bonding site, which could influence solubility and target engagement.
Q & A
Q. What are the critical steps in synthesizing (S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Coupling reactions : Activating the carboxylic acid (e.g., using carbodiimides like EDC/HOBt) to form the amide bond between the Boc-protected amino acid and the piperidine ring. Temperature control (0–25°C) minimizes racemization .
- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the product. HPLC with C18 columns and acetonitrile/water gradients ensures ≥95% purity . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and catalyst loading (e.g., DMAP for acylation) .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- HPLC : Reversed-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) quantifies purity and detects impurities .
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., S-configuration) and functional groups (Boc at δ 1.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl stretches (Boc at ~1680 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
- Ventilation : Avoid inhalation of dust (H335); work in a fume hood .
- Storage : Keep at 2–8°C in airtight containers, protected from light and moisture to prevent Boc group cleavage .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry at the piperidine ring and Boc-protected amino group influence the compound’s biological activity?
- Piperidine conformation : The (S)-configuration at the chiral center enhances binding to enzymes/receptors (e.g., proteases) by optimizing spatial alignment with active sites. Evidence from similar Boc-piperidine derivatives shows a 10-fold increase in activity for the (S)-enantiomer compared to (R) .
- Boc group role : The bulky tert-butyl moiety improves metabolic stability by shielding the amino group from enzymatic degradation, as observed in pharmacokinetic studies of analogs .
- Methyl substitution : The 3-methylbutanoyl chain increases lipophilicity (logP ~2.5), enhancing membrane permeability in cell-based assays .
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., replacing methyl with ethyl or fluorine) and measure activity against targets (e.g., IC50 values). ’s analog table highlights how methyl groups reduce steric hindrance, improving binding .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV protease) to visualize binding modes and identify critical interactions (e.g., hydrogen bonds with the carboxylic acid) .
- Data normalization : Account for assay variability (e.g., cell line differences) by using internal controls and replicate experiments .
Q. How do the methyl and tert-butyl substituents affect the compound’s reactivity in further derivatization reactions?
- Steric effects : The tert-butyl group in the Boc moiety hinders nucleophilic attacks at the carbonyl carbon, requiring harsh conditions (e.g., TFA/DCM) for deprotection .
- Methyl group influence : The 3-methylbutanoyl chain’s branching directs regioselectivity in reactions (e.g., selective acylation at the piperidine nitrogen over the carboxylic acid) .
- Electrophilic reactivity : The carboxylic acid can be esterified (e.g., with MeOH/H₂SO₄) or converted to amides, while the Boc group remains intact under mild conditions .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Racemization : Occurs during coupling steps; minimized by using low temperatures (0–5°C) and coupling agents like HATU .
- Boc cleavage : Acidic conditions (e.g., TFA) prematurely remove the Boc group; neutral pH and anhydrous solvents prevent this .
- Impurification : Byproducts (e.g., diastereomers) are removed via gradient HPLC (5–95% acetonitrile in 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
